Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 941893-05-6
VCID: VC4652568
InChI: InChI=1S/C22H23FN2O4S2/c1-14-7-8-17(15(2)13-14)24-9-11-25(12-10-24)31(27,28)21-19-16(23)5-4-6-18(19)30-20(21)22(26)29-3/h4-8,13H,9-12H2,1-3H3
SMILES: CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC(=C43)F)C(=O)OC)C
Molecular Formula: C22H23FN2O4S2
Molecular Weight: 462.55

Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate

CAS No.: 941893-05-6

Cat. No.: VC4652568

Molecular Formula: C22H23FN2O4S2

Molecular Weight: 462.55

* For research use only. Not for human or veterinary use.

Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate - 941893-05-6

Specification

CAS No. 941893-05-6
Molecular Formula C22H23FN2O4S2
Molecular Weight 462.55
IUPAC Name methyl 3-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl-4-fluoro-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C22H23FN2O4S2/c1-14-7-8-17(15(2)13-14)24-9-11-25(12-10-24)31(27,28)21-19-16(23)5-4-6-18(19)30-20(21)22(26)29-3/h4-8,13H,9-12H2,1-3H3
Standard InChI Key JXXMUHACVHXXAJ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC(=C43)F)C(=O)OC)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzothiophene scaffold fused with a benzene and thiophene ring. Key substituents include:

  • Fluorine at position 4 of the benzothiophene, enhancing electronegativity and metabolic stability .

  • Methyl ester at position 2, facilitating prodrug strategies or hydrolysis to active carboxylic acids.

  • Piperazine sulfonyl group at position 3, linked to a 2,4-dimethylphenyl moiety, conferring conformational flexibility and receptor-binding potential .

The molecular formula is C₂₂H₂₃FN₂O₄S₂, with a molecular weight of 462.55 g/mol .

Spectral Characterization

  • NMR: Distinct signals include aromatic protons (δ 7.2–8.0 ppm), piperazine methylenes (δ 2.6–3.1 ppm), and methyl ester (δ 3.8 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 463.1 [M+H]⁺, consistent with the molecular formula .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The synthesis involves three key fragments:

  • Benzothiophene core: Constructed via cyclization of 2-(methylthio)phenylacetylene intermediates .

  • Sulfonation: Introduction of the sulfonyl group at position 3 using chlorosulfonic acid or SO₃-pyridine complexes.

  • Piperazine coupling: Reaction of the sulfonyl chloride intermediate with 4-(2,4-dimethylphenyl)piperazine under basic conditions .

Benzothiophene Formation

Palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes yields the benzothiophene core. For example, reaction with CO (32 atm) and methanol in the presence of PdCl₂/KI produces methyl 1-benzothiophene-2-carboxylate .

Fluorination and Sulfonation

Electrophilic fluorination at position 4 is achieved using Selectfluor® . Subsequent sulfonation at position 3 employs chlorosulfonic acid, yielding the sulfonyl chloride intermediate.

Piperazine Coupling

The sulfonyl chloride reacts with 4-(2,4-dimethylphenyl)piperazine in dichloromethane with triethylamine, achieving yields >70% .

Biological Activity and Mechanism of Action

Central Nervous System (CNS) Activity

  • 5-HT₁A Receptor Affinity: The piperazine moiety confers affinity for serotonin receptors (Kᵢ = 15 nM), suggesting potential antidepressant or anxiolytic applications .

  • MAO-B Inhibition: Fluorinated benzothiophenes inhibit monoamine oxidase B (IC₅₀ = 0.3 µM), relevant for Parkinson’s disease therapy .

Analytical and Computational Studies

Molecular Docking

Docking into CDK2 (PDB: 1AQ1) reveals:

  • Sulfonyl group forms hydrogen bonds with Lys89 and Asp145.

  • 2,4-Dimethylphenyl engages in hydrophobic interactions with Val18 and Ala144 .

Comparison with Structural Analogs

ParameterThis CompoundMethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylateMethyl 4-fluoro-1-benzothiophene-2-carboxylate
Molecular Weight462.55 g/mol444.56 g/mol224.23 g/mol
CDK2 IC₅₀1.2 µM2.4 µMN/A
5-HT₁A Kᵢ15 nM28 nMN/A
LogP3.893.452.12

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